2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine
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Overview
Description
2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by a pyrimidine ring substituted with a 2-methyl group and a 2-methylphenylmethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylphenol and 2-methylpyrimidine.
Etherification: The 2-methylphenol undergoes etherification with a suitable alkylating agent to form 2-methylphenylmethoxy.
Coupling Reaction: The 2-methylphenylmethoxy is then coupled with 2-methylpyrimidine under specific conditions, often involving a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Solvents: Solvents like ethanol, methanol, and DMF are frequently used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: This compound shares a similar phenolic structure but lacks the pyrimidine ring.
4-Methyl-2-methoxyphenol: Another similar compound with a methoxy group and a methyl group on a phenol ring.
Uniqueness
2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine is unique due to its combination of a pyrimidine ring with a 2-methylphenylmethoxy group. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
2-methyl-4-[(2-methylphenyl)methoxy]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-3-4-6-12(10)9-16-13-7-8-14-11(2)15-13/h3-8H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWKWBUNIDTKRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=NC(=NC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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